molecular formula C7H8N2O2 B8200579 6-Allylpyrimidine-2,4(1H,3H)-dione

6-Allylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8200579
M. Wt: 152.15 g/mol
InChI Key: OUIPOJBUOOONMY-UHFFFAOYSA-N
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Description

6-Allylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an allyl group at the 6-position and keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-allyl-2,4-dihydroxypyrimidine with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired compound. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Allylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the pyrimidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the allyl group or hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

6-Allylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its derivatives have shown promising activity against certain bacterial and viral strains.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties. Some derivatives have been studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of active ingredients for various applications.

Mechanism of Action

The mechanism of action of 6-Allylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and catalysis. Other derivatives may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(2-propen-1-yl): Similar in structure but with different substituents at the 5-position.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Although structurally different, these compounds share some similar biological activities and applications.

Uniqueness

6-Allylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-prop-2-enyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h2,4H,1,3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPOJBUOOONMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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